molecular formula C24H23N3O6 B3020501 2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758701-67-6

2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B3020501
CAS No.: 758701-67-6
M. Wt: 449.463
InChI Key: DJSVZCNKBRWAFK-UHFFFAOYSA-N
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Description

The compound 2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a pyrano[3,2-c]pyridine core substituted with:

  • A 2,4,5-trimethoxyphenyl group at position 4 (electron-rich aromatic moiety).
  • A furan-2-ylmethyl group at position 6 (oxygen-containing heterocycle).
  • A cyano group at position 3 (electron-withdrawing nitrile).
  • Additional substituents: 7-methyl and 5-oxo groups.

Properties

IUPAC Name

2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c1-13-8-20-22(24(28)27(13)12-14-6-5-7-32-14)21(16(11-25)23(26)33-20)15-9-18(30-3)19(31-4)10-17(15)29-2/h5-10,21H,12,26H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSVZCNKBRWAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3OC)OC)OC)C(=O)N1CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a heterocyclic derivative that has attracted considerable attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC24H23N3O6
Molecular Weight449.5 g/mol
IUPAC Name2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
InChI KeyQYOYLIUAPZIOKH-UHFFFAOYSA-N

Anticancer Activity

Research has indicated that compounds similar to 2-amino derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyrano[3,2-c]pyridine derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity. Its interaction with bacterial cell membranes and inhibition of essential metabolic pathways have been documented in various studies. This suggests its potential as a lead compound for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It is believed to inhibit specific enzymes involved in cancer progression and microbial growth.
  • Signal Transduction Modulation : The compound may influence signal transduction pathways that regulate cell cycle and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of similar pyrano derivatives on HepG2 liver cancer cells. The results indicated an IC50 value of 0.25 μM for one derivative, demonstrating potent activity against tumor cells through apoptosis induction and cell cycle arrest mechanisms .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives were tested against various bacterial strains. The results showed significant inhibition zones in bacterial cultures treated with the compound, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 2-amino derivatives, a comparison with other related compounds is useful:

Compound NameActivity TypeIC50 (μM)
2-amino-3-cyano-4H-chromenesAnticancer0.50
Polysubstituted 2-amino-4H-pyran-3-carbonitrilesAntimicrobial20

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares the target compound with structurally related analogs from the literature:

Compound (Reference) Position 4 Substituent Position 6 Substituent Molecular Formula Molecular Weight Key Distinctions
Target Compound 2,4,5-Trimethoxyphenyl Furan-2-ylmethyl C24H23N3O6 449.46 High lipophilicity due to three methoxy groups; furan enhances π-π interactions
612049-16-8 () 4-Hydroxyphenyl 3-Pyridinylmethyl C22H18N4O3 386.40 Polar phenolic group; pyridine introduces basicity
443897-31-2 () 2,4-Dimethoxyphenyl 2-Morpholin-4-ylethyl C23H28N4O5 440.49 Morpholine increases polarity and hydrogen-bonding capacity
612802-41-2 () 2-Chlorophenyl 3-Pyridinylmethyl C22H17ClN4O2 416.85 Electron-withdrawing Cl alters electronic profile
612049-12-4 () Furan-3-yl 3-Pyridinylmethyl C20H16N4O3 360.37 Furan at position 4; smaller molecular footprint

Electronic and Steric Effects

  • Target vs.
  • Target vs. : The absence of a 5-methoxy group in ’s 2,4-dimethoxyphenyl reduces steric bulk compared to the target. The morpholine substituent in introduces hydrogen-bonding sites absent in the furan-based target.
  • Target vs.

Physicochemical Properties

  • Lipophilicity : The trimethoxyphenyl group in the target increases logP compared to analogs with fewer methoxy or polar groups (e.g., ’s 4-hydroxyphenyl).
  • Solubility: The cyano group and furan may reduce aqueous solubility relative to morpholine-containing analogs ().
  • Melting Points: Limited data exists, but analogs like 6h () show high melting points (232–236°C), suggesting crystalline stability, a trait likely shared by the target due to its rigid structure.

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